molecular formula C48H56N6O10S2 B1220651 Penicillin V benzathine CAS No. 5928-84-7

Penicillin V benzathine

Cat. No. B1220651
CAS RN: 5928-84-7
M. Wt: 941.1 g/mol
InChI Key: BBTOYUUSUQNIIY-ANPZCEIESA-N
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Description

Penicillin V Benzathine, also known as Benzathine Penicillin G (BPG), is an antibiotic medication used for the treatment of various bacterial infections . Specifically, it is used to treat strep throat, diphtheria, syphilis, and yaws. It is also used to prevent rheumatic fever .


Synthesis Analysis

A high-performance liquid chromatographic assay has been described for the analysis of Penicillin V content in Penicillin V Benzathine bulk drug and oral suspensions . The method involves dilution of the oral suspension with methanol containing 1,3,5-trimethoxybenzene as the internal standard, allowing for direct analysis on a reversed-phase column with a mobile phase of 53% methanol in 0.05 M aqueous pH 3.5 phosphate buffer .


Molecular Structure Analysis

The molecular formula of Penicillin V Benzathine is C48H56N6O10S2 . Its average mass is 941.122 Da and its monoisotopic mass is 940.349915 Da .

Scientific Research Applications

  • Treatment and Prevention of Rheumatic Fever and Rheumatic Heart Disease Benzathine penicillin G is crucial in treating and preventing Group A streptococcal infections related to rheumatic fever and rheumatic heart disease. It has been used for decades, but concerns about its supply, manufacture, and accessibility have risen, especially in low-resource settings. There are opportunities for intervention and improvement in the global quality and access of this drug (Wyber et al., 2013).

  • Role in Secondary Prophylaxis of Rheumatic Fever Benzathine penicillin is widely used in the prophylaxis of children with rheumatic fever. Its administration is integral to preventing recurrences of the disease (Saxena et al., 2015).

  • Treatment of Syphilis Benzathine penicillin G has been a long-standing treatment option for syphilis. Comparative studies with azithromycin show its effectiveness in treating this infection, emphasizing its importance in managing sexually transmitted diseases (Hook et al., 2002).

  • Pharmacokinetics and Safety in Different Administration Routes Research into the pharmacokinetics of benzathine penicillin G, administered subcutaneously versus intramuscularly, shows differences in drug absorption rates and tolerability. Such studies inform clinical practices regarding the safer and more effective administration of the drug (Kado et al., 2020).

  • Investigation into Drug Quality and Physical Characteristics Investigations into the quality of benzathine penicillin G, including assessing impurities, degradation products, and physical characteristics, are crucial for ensuring the safety and effectiveness of the drug. Studies suggest that current batches of the drug are of satisfactory pharmaceutical quality, although issues such as particle aggregation warrant further research (Hand et al., 2020).

  • Radiosterilization and EPR Spectroscopy Analysis Research into the effects of ionizing radiation on benzathine penicillin G using electron paramagnetic resonance (EPR) technique suggests the potential feasibility of radiosterilization of the drug, which could impact its storage and shelf life (Dicle, 2016).

Mechanism of Action

Penicillin V Benzathine works by inhibiting the biosynthesis of cell-wall mucopeptide . It is not active against the penicillinase-producing bacteria, which include many strains of staphylococci .

Safety and Hazards

Penicillin V Benzathine may cause allergic reactions, including anaphylaxis, and pain at the site of injection . It is not recommended in those with a history of penicillin allergy or those with syphilis involving the nervous system . Use during pregnancy is generally safe . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

As of May 2023, due to a surge in demand from increasing syphilis rates, the USA is experiencing BPG shortages from a single source supplier that are expected to persist through mid-2024 . The WHO is currently soliciting information from member states regarding national-level availability of BPG for syphilis treatment .

properties

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H18N2O5S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTOYUUSUQNIIY-ANPZCEIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H56N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207999
Record name Penicillin V benzathine [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillin V benzathine

CAS RN

5928-84-7
Record name Penicillin V benzathine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin V benzathine [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENICILLIN V BENZATHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4EMH59ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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